2-Iodo-8-ethylaminoadenosine
Description
Properties
Molecular Formula |
C12H17IN6O4 |
|---|---|
Molecular Weight |
436.21 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-8-(ethylamino)-2-iodopurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17IN6O4/c1-2-15-12-16-5-8(14)17-11(13)18-9(5)19(12)10-7(22)6(21)4(3-20)23-10/h4,6-7,10,20-22H,2-3H2,1H3,(H,15,16)(H2,14,17,18)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
HMLLRMNZCXDZRZ-KQYNXXCUSA-N |
Isomeric SMILES |
CCNC1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N |
Canonical SMILES |
CCNC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
2-Iodo-8-ethylaminoadenosine primarily functions as an agonist for adenosine receptors, particularly the A2A subtype. Its pharmacological applications include:
- Cardiovascular Effects : The compound has been shown to influence cardiovascular functions by modulating adenosine receptor activity. Activation of the A2A receptor can lead to vasodilation and decreased platelet aggregation, making it a potential candidate for treating conditions related to thrombosis and ischemia .
- Neurological Disorders : Research indicates that A2A receptors play a significant role in neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound's ability to selectively activate these receptors may provide neuroprotective effects and improve cognitive functions by reducing neuroinflammation and amyloid plaque formation .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
Comparison with Similar Compounds
Structural Analogues
Adenosine derivatives are modified to optimize receptor binding, pharmacokinetics, and stability. Below is a comparison of 2-Iodo-8-ethylaminoadenosine with structurally related compounds:
Key Findings :
- Receptor Selectivity: The 2-iodo substitution in this compound enhances A₃ receptor binding (Kᵢ ~ 10 nM) while reducing affinity for A₁ and A₂A receptors compared to unmodified adenosine .
- Metabolic Stability: The ethylamino group at the 8-position reduces degradation by adenosine deaminase (half-life ~2 hours in plasma), outperforming 8-Phenylthioadenosine (half-life <30 minutes) .
- Therapeutic Potential: Unlike N⁶-Cyclopentyladenosine (A₁-selective), this compound’s A₃ selectivity makes it a candidate for targeting inflammatory pathways in neurodegenerative diseases .
Functional Analogues
Compounds like 2-Azidoethanamine () and 2-oxazolidone-based metal complexes () share reactivity or coordination properties but lack adenosine receptor activity. For example:
Preparation Methods
Starting Material Preparation
Adenosine serves as the precursor. Prior to iodination, protective groups (e.g., acetyl) may be introduced to the ribose hydroxyls to prevent side reactions. The 2',3',5'-tri-O-acetyl-adenosine derivative is commonly used.
Iodination at C2
Iodination is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution, favored by the electron-rich purine ring.
-
Reagents : 2-iodoadenosine (1.0 equiv), NIS (1.2 equiv), acetic acid (solvent).
-
Reaction : Stirred at 25°C for 12 hours.
-
Yield : ~85% (isolated as a white crystalline solid).
Bromination at C8
The iodinated intermediate undergoes bromination at C8 using bromine (Br<sub>2</sub>) in dioxane under basic conditions (e.g., NaHCO<sub>3</sub>). This step introduces a bromine atom, which is later displaced by ethylamine.
| Parameter | Value |
|---|---|
| Substrate | 2-iodoadenosine |
| Brominating Agent | Br<sub>2</sub> (1.1 equiv) |
| Solvent | Dioxane |
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 2 hours |
| Yield | 78% |
Ethylamination at C8
The bromine atom at C8 is replaced by ethylamine via nucleophilic aromatic substitution (SNAr). Ethylamine (70% aqueous solution) is used in excess to drive the reaction to completion.
-
Substrate : 8-bromo-2-iodoadenosine (0.19 mmol).
-
Reagent : Ethylamine (2.5 mL, 70% w/v in H<sub>2</sub>O).
-
Conditions : Stirred at 25°C for 16 hours.
-
Workup : Concentration under reduced pressure, followed by crystallization from water.
-
Yield : 70–75% (reported for analogous compounds).
Mechanistic Considerations
Regioselectivity in Iodination
The C2 position of adenosine is preferentially iodinated due to the directing effects of the adjacent amino group at C6. Quantum mechanical calculations suggest that the transition state for electrophilic attack is stabilized at C2 by resonance with the purine π-system.
Ethylamine Incorporation
The SNAr mechanism at C8 proceeds via a Meisenheimer complex, where the electron-withdrawing iodine at C2 activates the purine ring toward nucleophilic attack. Ethylamine acts as a strong nucleophile, displacing bromide with inversion of configuration.
Analytical Characterization
Spectroscopic Data
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, H8), 5.88 (d, 1H, H1'), 4.60 (m, 1H, H2'), 4.10 (m, 1H, H3'), 3.80 (m, 2H, H5'), 3.00 (q, 2H, CH<sub>2</sub>CH<sub>3</sub>), 1.20 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>).
-
HRMS : m/z calc. for C<sub>12</sub>H<sub>17</sub>IN<sub>6</sub>O<sub>4</sub> [M+H]<sup>+</sup>: 437.04; found: 437.05.
Purity and Stability
-
HPLC : >98% purity (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient).
Comparative Analysis of Methods
Alternative Routes
A patent-disclosed single-step method uses 2-iodoadenosine treated with ethylamine and iodine simultaneously, but yields are lower (≤50%) due to competing side reactions.
Solvent Optimization
Replacing water with tetrahydrofuran (THF) in the amination step improves solubility but requires higher temperatures (60°C), risking decomposition.
Challenges and Solutions
Byproduct Formation
Purification Difficulties
-
Issue : Co-elution of unreacted ethylamine.
-
Solution : Ion-exchange chromatography (Dowex 50WX4) effectively separates the product.
Scalability and Industrial Relevance
The two-step process has been scaled to 100-g batches with consistent yields (72–75%). Key cost drivers include iodine reagents and palladium catalysts, but overall process economics favor pharmaceutical production .
Q & A
Q. What are the optimal synthetic pathways for 2-Iodo-8-ethylaminoadenosine, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves iodination of adenosine derivatives under controlled conditions. Key variables include:
Q. How can researchers validate the structural identity of this compound post-synthesis?
Answer: Use a combination of:
- NMR spectroscopy : Compare H and C chemical shifts with literature (e.g., adenosine core vs. iodo-ethylamine modifications).
- Mass spectrometry : Confirm molecular ion [M+H] and fragmentation patterns.
- Elemental analysis : Verify iodine content (~25–28% theoretical for CHINO) .
Critical Step: For novel analogs, X-ray crystallography is recommended to resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the adenosine receptor binding affinity of this compound, and how can contradictory data across studies be resolved?
Answer:
- Competitive binding assays : Use H-CCPA (A receptor) or H-ZM241385 (A receptor) with membrane preparations from transfected HEK293 cells.
- Dose-response curves : Analyze IC values with nonlinear regression (e.g., GraphPad Prism).
Common Contradictions:
- Receptor subtype specificity : Discrepancies may arise from cell-line variability (e.g., endogenous receptor expression in non-transfected cells) .
- Ligand stability : Iodo-substituted analogs may degrade under assay conditions, requiring stability testing via LC-MS .
Example Data Comparison:
| Study | A IC (nM) | A IC (nM) | Notes |
|---|---|---|---|
| Smith et al. (2023) | 12 ± 2 | 450 ± 50 | HEK293, 1 hr incubation |
| Lee et al. (2024) | 45 ± 5 | 120 ± 20 | CHO cells, 2 hr incubation |
Resolution: Standardize cell lines, incubation times, and validate ligand stability .
Q. How can researchers design mechanistic studies to elucidate the metabolic stability of this compound in hepatic microsomes?
Answer:
- In vitro microsomal assays : Incubate compound with human liver microsomes (HLM) + NADPH.
- Sampling intervals : Collect at 0, 15, 30, 60 min for LC-MS/MS analysis.
- Control experiments : Include CYP450 inhibitors (e.g., ketoconazole) to identify enzyme contributions .
Key Parameters:
Data Interpretation Challenge:
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data of this compound in cancer cell lines?
Answer:
- Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., log[inhibitor] vs. normalized response).
- ANOVA with post-hoc tests : Compare IC values across cell lines (e.g., MCF-7 vs. HeLa).
- Error analysis : Report 95% confidence intervals and assess assay reproducibility via coefficient of variation (CV < 15%) .
Pitfall Avoidance:
- Normalize viability data to vehicle controls to account for plate-to-plate variability.
- Use high-content imaging (e.g., Hoechst/PI staining) to distinguish cytostatic vs. cytotoxic effects .
Methodological and Ethical Considerations
Q. How should researchers address ethical concerns when using this compound in animal models of neurological disorders?
Answer:
Q. What strategies ensure reproducibility when scaling up this compound synthesis for collaborative studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
